molecular formula C13H12N2O B2634073 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole CAS No. 1093980-57-4

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole

Cat. No.: B2634073
CAS No.: 1093980-57-4
M. Wt: 212.252
InChI Key: BLCDRDHCECSGCA-UHFFFAOYSA-N
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Description

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 2-position of the phenyl ring, along with a methyl group at the 4-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-ethynyl-2-methoxybenzaldehyde and 4-methylimidazole.

    Condensation Reaction: The 4-ethynyl-2-methoxybenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method offers better control over reaction parameters and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or imidazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can be compared with other similar compounds, such as:

    1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole: Lacks the methyl group at the 4-position of the imidazole ring.

    1-(4-Ethynyl-2-methoxyphenyl)-4-ethyl-1h-imidazole: Contains an ethyl group instead of a methyl group at the 4-position of the imidazole ring.

    1-(4-Ethynyl-2-methoxyphenyl)-4-phenyl-1h-imidazole: Contains a phenyl group instead of a methyl group at the 4-position of the imidazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCDRDHCECSGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methoxy-4-(4-methyl-imidazol-1-yl)-benzaldehyde (2.00 g, 9.25 mmol) and anhydrous potassium carbonate (2.56 g, 18.5 mmol) were placed in a 250-mL flask and placed on high vacuum for 10 minutes. Under nitrogen, anhydrous MeOH (60 ml) was added via syringe. To the yellowish suspension was added dimethyl(1-diazo-2-oxopropyl) phosphonate (2.132 g, 11.10 mmol). The reaction was stirred at room temperature for 22 h. The reaction was quenched with aqueous sodium hydrogen carbonate (5%, 100 mL), and the mixture was diluted with diethyl ether (250 mL). The combined organic fractions were washed with brine (saturated, 2×100 mL), dried over MgSO4, filtered and evaporated. The residue was dried on high vacuum to give the title compound as a yellow solid (1.71 g, 87%). The product was pure enough by LCMS and NMR and not further purified.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
dimethyl(1-diazo-2-oxopropyl) phosphonate
Quantity
2.132 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
87%

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